molecular formula C14H14O3 B3286869 5-[(3,5-Dimethylphenoxy)methyl]furan-2-carbaldehyde CAS No. 832740-58-6

5-[(3,5-Dimethylphenoxy)methyl]furan-2-carbaldehyde

Cat. No.: B3286869
CAS No.: 832740-58-6
M. Wt: 230.26 g/mol
InChI Key: HIIUTXJHRYIGQA-UHFFFAOYSA-N
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Description

5-[(3,5-Dimethylphenoxy)methyl]furan-2-carbaldehyde is a high-value furan-based building block specifically designed for pharmaceutical research and development. This compound features a reactive aldehyde group attached to a furan ring, which is further functionalized with a (3,5-dimethylphenoxy)methyl moiety. This structure combines an electron-rich heterocycle with a lipophilic aromatic group, making it a versatile intermediate for constructing more complex molecules. Its primary research application lies in medicinal chemistry, where it serves as a key precursor for the synthesis of diverse compound libraries. The aldehyde group is particularly valuable for participating in condensation reactions, such as the formation of Schiff bases, or for undergoing oxidation to the corresponding carboxylic acid. These derivatives are of significant interest in the search for new bioactive agents, with analogous furan-carbaldehyde compounds having been investigated for potential antimicrobial and anticancer properties. The compound has a molecular formula of C14H14O3 and a molecular weight of 230.26 g/mol. It is typically characterized by techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm identity and high purity (≥98%). As with similar reagents, it is soluble in common organic solvents like DMSO and DMF but is insoluble in water. Attention: This product is intended for research purposes in a controlled laboratory setting. It is not for human or veterinary use, nor is it approved as a drug by the FDA or any other regulatory agency.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3,5-dimethylphenoxy)methyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-10-5-11(2)7-14(6-10)16-9-13-4-3-12(8-15)17-13/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIUTXJHRYIGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(O2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401213969
Record name 5-[(3,5-Dimethylphenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-58-6
Record name 5-[(3,5-Dimethylphenoxy)methyl]-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(3,5-Dimethylphenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-Dimethylphenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 3,5-dimethylphenol with furan-2-carbaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-Dimethylphenoxy)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(3,5-Dimethylphenoxy)methyl]furan-2-carbaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 5-[(3,5-Dimethylphenoxy)methyl]furan-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenoxy methyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Thermodynamic Properties (ΔsubH°, kJ/mol) Bioactivity/Applications Toxicity/Safety
5-[(3,5-Dimethylphenoxy)methyl]furan-2-carbaldehyde 3,5-dimethylphenoxymethyl ~274 (estimated) Not reported Not reported Likely lipophilic; potential agrochemical use Unknown; similar phenoxy compounds may require caution
5-(2/3/4-Nitrophenyl)-furan-2-carbaldehyde Nitrophenyl (ortho/meta/para) ~233–233 Not reported ΔsubH°: 98.2–104.1 (sublimation) Thermodynamic stability for synthesis optimization Not reported
N’-(4-Nitrobenzylidene)-...acetohydrazide 2,4-dimethylphenoxy + nitro 412–439 154–156 Not reported Antimicrobial (inferred from hydrazide class) Moderate (handling precautions required)
5-(Methoxymethyl)furan-2-carbaldehyde Methoxymethyl 140.14 Not reported Not reported Lab chemical; no noted bioactivity H302 (harmful if swallowed)
5-(Hydroxymethyl)furan-2-carbaldehyde Hydroxymethyl 126.11 Not reported Not reported Antioxidant, anti-inflammatory Likely low (natural product derivative)

Key Analysis:

Substituent Effects on Thermodynamics: Nitrophenyl derivatives () exhibit high sublimation enthalpies (98.2–104.1 kJ/mol) due to nitro groups’ electron-withdrawing nature and strong intermolecular interactions. In contrast, the target compound’s 3,5-dimethylphenoxy group (electron-donating) likely reduces sublimation energy, enhancing volatility .

Synthesis and Stability: Compounds with 2,4-dimethylphenoxy groups () require reflux with strong bases for synthesis, suggesting similar conditions for the 3,5-dimethyl isomer. Melting points of hydrazide derivatives (142–180°C) indicate crystalline stability, which may extend to the target compound .

Bioactivity and Applications: The hydroxymethyl analog () demonstrates antioxidant and anti-inflammatory properties, whereas nitro derivatives () are optimized for industrial synthesis. The target compound’s lipophilic 3,5-dimethylphenoxy group may enhance membrane permeability, making it suitable for pesticidal or hydrophobic drug delivery .

Safety and Handling :

  • Methoxymethyl derivatives () are classified as Category 4 oral toxins (H302), suggesting moderate toxicity. The target compound’s bulkier substituent may reduce acute toxicity but requires empirical validation .

Biological Activity

5-[(3,5-Dimethylphenoxy)methyl]furan-2-carbaldehyde is an organic compound that has garnered attention in pharmacological research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related studies.

Chemical Structure

The compound features a furan ring, a phenoxy group with two methyl substitutions at positions 3 and 5, and an aldehyde functional group. Its molecular formula is C14H14O3C_{14}H_{14}O_3, with a molecular weight of approximately 246.26 g/mol. The structural complexity is believed to contribute to its diverse biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modification of protein functions. The dimethylphenoxy moiety may enhance binding affinity and specificity towards certain biological targets, making it a candidate for further pharmacological studies.

Biological Activities

Research indicates that compounds structurally related to this compound exhibit various biological activities:

  • Anticancer Properties : Some studies have suggested that similar compounds can inhibit cancer cell proliferation. For instance, derivatives of furan-based compounds have shown promising results against different cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Activity : There is emerging evidence that compounds with similar structures possess antimicrobial properties, potentially acting against bacterial and fungal strains. This activity may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anti-inflammatory Effects : Compounds related to this structure have been investigated for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies

  • Anticancer Activity :
    • A study evaluated the effects of furan derivatives on human breast cancer cells (MCF7). Results indicated significant cytotoxic effects at specific concentrations, suggesting potential for development as anticancer agents .
  • Antimicrobial Screening :
    • In vitro assays demonstrated that related compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
  • In Vivo Studies :
    • Animal models have been used to assess the therapeutic potential of similar furan derivatives in treating infections and tumors. Results showed promising outcomes with reduced tumor sizes and improved survival rates in treated groups compared to controls .

Data Table: Summary of Biological Activities

Activity TypeRelated Compound(s)Observed EffectReference
AnticancerFuran derivativesInhibition of MCF7 cell proliferation
AntimicrobialDimethylphenoxy furan derivativesSignificant antibacterial activity
Anti-inflammatoryFuran-based compoundsReduction in inflammation markers

Q & A

Q. What are common synthetic routes for 5-[(3,5-Dimethylphenoxy)methyl]furan-2-carbaldehyde?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, similar furan carbaldehydes are synthesized via etherification of a substituted phenol with a halogenated furan precursor under basic conditions (e.g., K₂CO₃ in DMF) . The aldehyde group may be introduced via oxidation of a hydroxymethyl intermediate or direct formylation .

Q. Which analytical techniques are used to characterize this compound?

Standard methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the furan and aromatic rings.
  • LC-MS or GC-MS for molecular weight verification and purity assessment .
  • FT-IR to identify aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

Q. What are the recommended storage conditions for this compound?

Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation of the aldehyde group. Avoid exposure to moisture and light, as furan derivatives are prone to degradation .

Q. How can purity be assessed using chromatographic methods?

Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). A mobile phase of acetonitrile/water (70:30 v/v) is effective for separating impurities in similar furan carbaldehydes .

Q. What toxicological data exist for structurally related furan derivatives?

Limited data are available, but acute oral toxicity (Category 4, H302) and skin sensitization (H315/H317) are reported for analogs like 5-(Methoxymethyl)furan-2-carbaldehyde. Always follow GHS safety protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst screening : Test Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to attach the phenoxy group .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to THF .
  • Temperature control : Reactions at 60–80°C reduce side-product formation in similar furan syntheses .

Q. What strategies resolve spectral overlaps in NMR analysis?

Employ 2D NMR techniques (e.g., HSQC, HMBC) to differentiate signals from the 3,5-dimethylphenoxy and furan moieties. Deuterated DMSO is ideal for resolving aldehyde proton splitting .

Q. How can computational methods predict reactivity or stability?

Use DFT calculations (e.g., Gaussian 16) to model:

  • Aldehyde group electrophilicity for nucleophilic addition reactions.
  • Stability of intermediates in acidic/basic conditions .
  • Frontier molecular orbitals (HOMO/LUMO) to assess redox behavior .

Q. What mitigates byproduct formation during synthesis?

  • Purification : Column chromatography with silica gel (hexane/EtOAc gradient) removes unreacted phenol or furan precursors .
  • In situ monitoring : Use inline FT-IR or Raman spectroscopy to track reaction progress and optimize quenching times .

Q. How are reactive intermediates handled during large-scale synthesis?

  • Inert atmosphere : Conduct reactions under argon to prevent oxidation of the aldehyde group.
  • Low-temperature workup : Quench reactions at 0°C to stabilize intermediates like hydroxymethylfuran derivatives .

Data Contradiction Analysis

Q. How to address conflicting reports on synthetic yields?

  • Reproduce conditions : Verify solvent purity, catalyst loading, and reaction time. For example, yields for similar compounds vary by 10–20% due to trace moisture in DMF .
  • Characterize byproducts : Use HR-MS to identify dimers or oxidation products that reduce yield .

Q. Why do toxicity studies show discrepancies for furan derivatives?

  • Structural nuances : Minor substituent changes (e.g., methoxy vs. methyl groups) alter metabolic pathways and toxicity profiles.
  • Assay variability : In vitro cytotoxicity (e.g., MTT assay) may differ due to cell line sensitivity or exposure duration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(3,5-Dimethylphenoxy)methyl]furan-2-carbaldehyde
Reactant of Route 2
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5-[(3,5-Dimethylphenoxy)methyl]furan-2-carbaldehyde

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